ZT-1a is a highly selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). By binding to the allosteric pocket of the conserved carboxy-terminal (CCT) domain, it disrupts SPAK interaction with upstream WNK kinases [1]. In procurement and assay design, ZT-1a serves as a critical tool compound for modulating cation-chloride cotransporters (CCCs), specifically by inhibiting NKCC1 and stimulating KCCs [1]. Its high blood-brain barrier penetrability and stable efficacy independent of intracellular ATP concentrations make it a preferred precursor and reference standard for neuroprotection, ischemic stroke, and vascular dementia research workflows [1].
Substituting ZT-1a with direct NKCC1 inhibitors (such as bumetanide) or broad-spectrum ATP-competitive kinase inhibitors (like staurosporine) fundamentally alters experimental outcomes and limits in vivo applicability [1]. Bumetanide suffers from poor blood-brain barrier permeability and only blocks NKCC1, failing to provide the dual-action stimulation of KCCs necessary for complete cellular chloride extrusion in neural tissues [1]. Meanwhile, ATP-competitive inhibitors lose potency in ischemic or metabolically stressed models where intracellular ATP levels fluctuate wildly [1]. Furthermore, earlier-generation SPAK inhibitors like closantel or STOCK1S-14279 exhibit lower potency and higher off-target toxicity, making them unreliable for precise in vivo neuroprotection assays or long-term dosing protocols [1].
In comparative in vitro assays, ZT-1a demonstrates significantly higher potency in modulating SPAK-dependent cation-chloride cotransporter (CCC) phosphorylation compared to first-generation inhibitors like Closantel and STOCK1S-14279 [1]. At 1 µM, ZT-1a inhibits the phosphorylation of NKCC1 at p-Thr203/207/212 by 72%, and at 3 µM, it inhibits KCC sites 1/2 by 65-77% in HEK-293 cells [1]. This enhanced efficacy allows for lower dosing in cellular assays, reducing the risk of off-target effects and improving assay reproducibility.
| Evidence Dimension | Inhibition of NKCC1 p-Thr203/207/212 phosphorylation |
| Target Compound Data | 72% inhibition at 1 µM |
| Comparator Or Baseline | Closantel and STOCK1S-14279 (lower potency, requiring higher concentrations for equivalent inhibition) |
| Quantified Difference | ZT-1a achieves >70% inhibition at low micromolar (1-3 µM) concentrations, outperforming legacy scaffolds. |
| Conditions | HEK-293 cells, 30 min exposure |
Procuring ZT-1a ensures higher target engagement at lower concentrations, minimizing off-target cytotoxicity in sensitive neural cell models.
Unlike broad-spectrum kinase inhibitors such as staurosporine, ZT-1a maintains a stable inhibitory profile regardless of intracellular ATP levels [1]. Kinase assays reveal that ZT-1a inhibits SPAK activity with consistent IC50 values of 44.3 µM, 35.0 µM, and 46.7 µM at ATP concentrations of 0.01 mM, 0.1 mM, and 1.0 mM, respectively [1]. In contrast, the IC50 of staurosporine increases proportionally with ATP concentration [1]. This non-ATP-competitive mechanism is critical for ischemic stroke models, where rapid ATP depletion and subsequent reperfusion fluctuations confound the efficacy of traditional ATP-competitive drugs.
| Evidence Dimension | IC50 stability across ATP concentrations |
| Target Compound Data | IC50 remains stable (35.0 - 46.7 µM) across 0.01 to 1.0 mM ATP |
| Comparator Or Baseline | Staurosporine (IC50 increases proportionally with ATP concentration) |
| Quantified Difference | ZT-1a maintains consistent target inhibition independent of ATP availability. |
| Conditions | In vitro SPAK kinase assay with varying ATP concentrations |
Buyers designing ischemia or metabolic stress assays must use ZT-1a to prevent loss of compound efficacy during ATP-depleted experimental phases.
ZT-1a exhibits an exceptionally clean selectivity profile, which is essential for isolating SPAK-specific pathways in complex in vivo systems [1]. In a standard Dundee profiling panel of 140 recombinant kinases, 98% of the kinases were not inhibited by more than 70% at a concentration of 1 µM ZT-1a [1]. This high selectivity minimizes confounding variables compared to generic kinase inhibitors or earlier repurposed anthelmintic drugs (like rafoxanide or closantel) that exhibit broader off-target interactions [1].
| Evidence Dimension | Kinase panel selectivity (140 kinases) |
| Target Compound Data | 98% of kinases not inhibited >70% at 1 µM ZT-1a |
| Comparator Or Baseline | Generic kinase inhibitors / early-generation SPAK inhibitors (higher off-target binding) |
| Quantified Difference | Highly specific SPAK allosteric targeting with minimal cross-reactivity. |
| Conditions | In vitro Dundee kinase profiling panel at 1 µM |
Procuring a highly selective inhibitor reduces false positives and simplifies data interpretation in multiplexed kinase signaling studies.
ZT-1a is the optimal choice for in vivo stroke models because its non-ATP-competitive nature allows it to remain effective during the ATP-depleted ischemic phase, successfully reducing cerebral edema and infarct volume without the efficacy drop-off seen in ATP-competitive alternatives [1].
Due to its ability to cross the blood-brain barrier and prevent reactive astrogliosis and demyelination, ZT-1a is procured as a reference standard for long-term neuroprotection studies, outperforming direct loop diuretics like bumetanide that lack CNS penetrability [2].
For laboratories studying cellular chloride homeostasis, ZT-1a provides a superior alternative to direct NKCC1 inhibitors by enabling the simultaneous downstream inhibition of NKCC1 and stimulation of KCCs via upstream SPAK blockade [3].